(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile
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Description
Scientific Research Applications
Antitumor Applications
A compound synthesized from 6-chloropyrimidine-4-amine, related to the chemical structure of interest, has been identified as an important intermediate in the synthesis of small molecular inhibitors of anti-tumor drugs. This compound's synthesis and structure were optimized for effective use in antitumor applications (Wenhui Gan et al., 2021).
Neurodegenerative Disorders Research
Fluorinated compounds structurally related to "(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile" have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). Such compounds have potential applications in imaging for neurodegenerative disorders, highlighting the relevance of fluorinated heterocycles in medical diagnostics and treatment strategies (C. Fookes et al., 2008).
Fluorescence and Binding Studies
Research into p-hydroxycinnamic acid derivatives, which share similar pyrimidinyl components, revealed interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This suggests applications in studying protein interactions and drug delivery mechanisms (Fa-Yan Meng et al., 2012).
Synthesis of Fluorinated Anticancer Agents
Microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids demonstrated potent anticancer activities and DNA cleavage capabilities. These findings support the chemical's potential in developing novel anticancer therapies (K. M. Hosamani et al., 2015).
properties
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-18-8-2-1-7-17(18)15(13-21)11-14-5-3-6-16(12-14)24-19-22-9-4-10-23-19/h1-12H/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSKCFLNALPCHW-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC2=CC(=CC=C2)OC3=NC=CC=N3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\C2=CC(=CC=C2)OC3=NC=CC=N3)/C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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